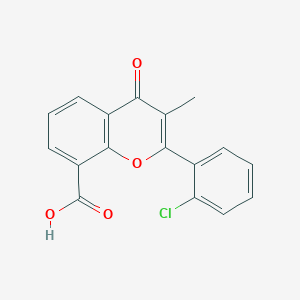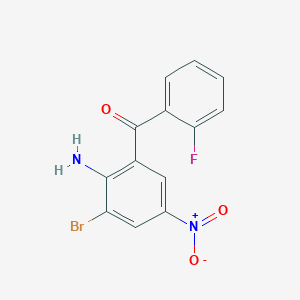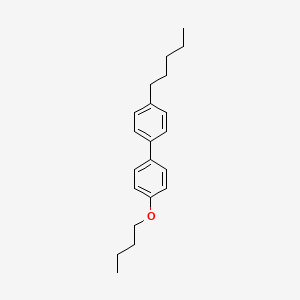phosphanium bromide CAS No. 89540-46-5](/img/structure/B14383599.png)
[(3-Carboxyphenyl)(cyano)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Carboxyphenyl)(cyano)methylphosphanium bromide is an organophosphorus compound with a complex structure It is characterized by the presence of a triphenylphosphanium cation and a bromide anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxyphenyl)(cyano)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable bromide source. One common method is the reaction of triphenylphosphine with methyl bromide, followed by further functionalization to introduce the carboxyphenyl and cyano groups. The reaction conditions often require a polar organic solvent and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
(3-Carboxyphenyl)(cyano)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The bromide anion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts.
科学研究应用
(3-Carboxyphenyl)(cyano)methylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Wittig reactions and other phosphine-mediated transformations.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent and its role in targeted drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (3-Carboxyphenyl)(cyano)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is structurally similar but lacks the carboxyphenyl and cyano groups.
Triphenylphosphine oxide: Another related compound, often used in similar chemical reactions.
Uniqueness
(3-Carboxyphenyl)(cyano)methylphosphanium bromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxyphenyl and cyano groups allows for additional interactions and applications not possible with simpler phosphonium salts.
属性
CAS 编号 |
89540-46-5 |
|---|---|
分子式 |
C27H21BrNO2P |
分子量 |
502.3 g/mol |
IUPAC 名称 |
[(3-carboxyphenyl)-cyanomethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H20NO2P.BrH/c28-20-26(21-11-10-12-22(19-21)27(29)30)31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,26H;1H |
InChI 键 |
NASPYUCATRLSFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C#N)C4=CC(=CC=C4)C(=O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



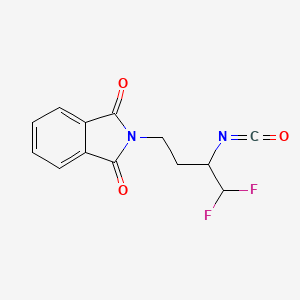
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)

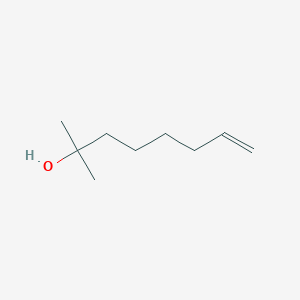

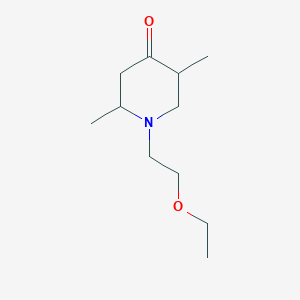
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
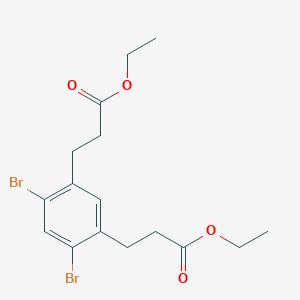
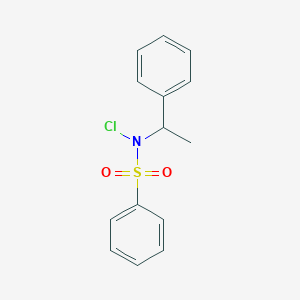
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)
